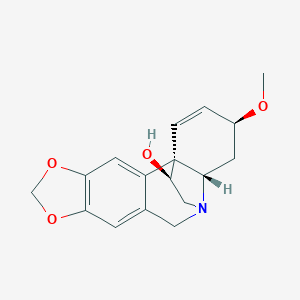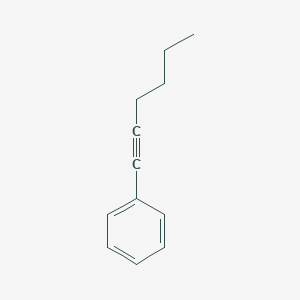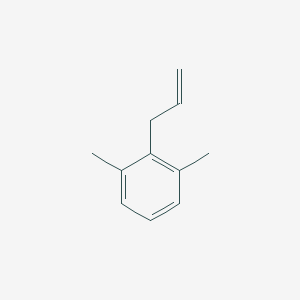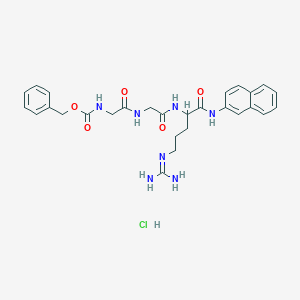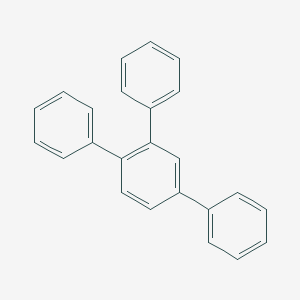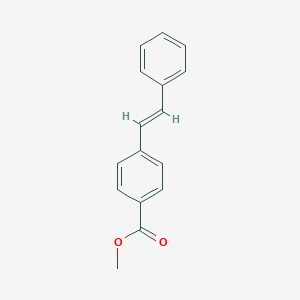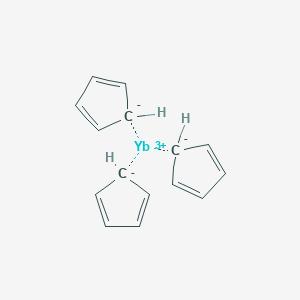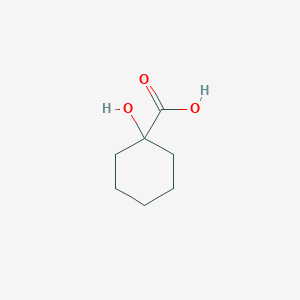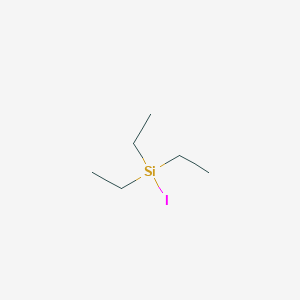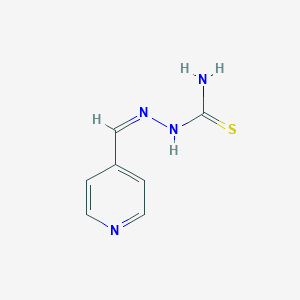
2-(1,1'-Biphenyl)-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1'-Biphenyl)-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole, commonly known as PBD, is a well-known fluorescent dye that has been extensively used in scientific research for various applications. It is a unique compound that possesses several advantageous properties, making it a popular choice for researchers in different fields.
Mechanism of Action
PBD works by binding to specific biomolecules and emitting fluorescence when excited by light. The mechanism of action of PBD is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from the excited state of one molecule to the ground state of another molecule.
Biochemical and Physiological Effects:
PBD has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable fluorescent probe for scientific research. It does not interfere with cellular processes and does not affect the viability or function of cells.
Advantages and Limitations for Lab Experiments
PBD has several advantages over other fluorescent probes, including high sensitivity, high photostability, and low toxicity. However, it also has some limitations, such as limited solubility in aqueous solutions and a narrow excitation and emission spectrum.
Future Directions
There are several future directions for the use of PBD in scientific research, including the development of new synthesis methods to improve its solubility and expand its excitation and emission spectrum. Other future directions include the application of PBD in live-cell imaging and the development of PBD-based biosensors for the detection of specific biomolecules.
In conclusion, PBD is a versatile and valuable fluorescent dye that has numerous applications in scientific research. Its unique properties make it a popular choice for researchers in different fields, and its minimal biochemical and physiological effects make it a safe and reliable fluorescent probe. With the development of new synthesis methods and the exploration of new applications, PBD is expected to continue to be an important tool in scientific research.
Synthesis Methods
PBD can be synthesized using a variety of methods, including the reaction between 2-bromo-4,5-diphenyl-1,3-oxazole and 1-naphthylamine in the presence of a base. Another method involves the reaction between 2-bromo-4,5-diphenyl-1,3-oxazole and 1-naphthylamine in the presence of a palladium catalyst.
Scientific Research Applications
PBD has been widely used in scientific research for various applications, including fluorescence microscopy, flow cytometry, and fluorescence-based assays. It is commonly used as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids. PBD has also been used as a fluorescent tag for the labeling of cells and tissues.
properties
CAS RN |
1248-45-9 |
|---|---|
Product Name |
2-(1,1'-Biphenyl)-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole |
Molecular Formula |
C24H16N2O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-5-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H16N2O/c1-2-7-17(8-3-1)18-13-15-20(16-14-18)23-25-26-24(27-23)22-12-6-10-19-9-4-5-11-21(19)22/h1-16H |
InChI Key |
OOGWPGBDXYDANB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC5=CC=CC=C54 |
Other CAS RN |
1248-45-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)
